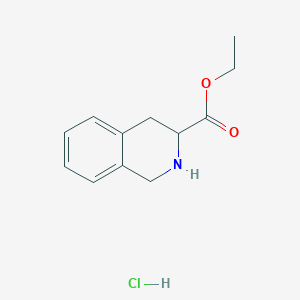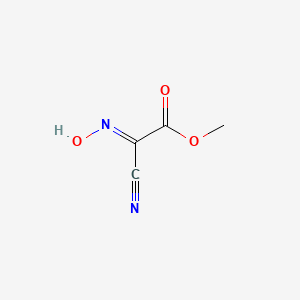
6,7,8-三氟-1-(2-氟乙基)-4-氧代-1,4-二氢喹啉-3-羧酸乙酯
描述
Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the empirical formula C14H11F4NO3 . It is also referred to as 3-ethoxycarbonyl-6,7,8-trifluoro-1,4-hydro-4-oxoquinoline .
Molecular Structure Analysis
The molecular weight of this compound is 317.2356528 . The molecular formula is C14H11F4NO3 . The structure includes a quinoline backbone with various substitutions, including a trifluoro group and a fluoroethyl group .Physical And Chemical Properties Analysis
This compound has a melting point of 275 °C (dec.) . Other physical and chemical properties such as boiling point, density, and flash point are not specified in the available sources .科学研究应用
氟代衍生物的合成
6,7,8-三氟-1-(2-氟乙基)-4-氧代-1,4-二氢喹啉-3-羧酸乙酯已被用于合成喹啉羧酸的新型氟代衍生物,表现出形成 1,3,4-恶二嗪并[6,5,4-i,j]喹啉衍生物的分子内环化的潜力 (诺索娃等人,2002)。
在形成吡啶并[2,3-f]喹喔啉中的反应性
6,7,8-三氟-1-(2-氟乙基)-4-氧代-1,4-二氢喹啉-3-羧酸乙酯参与了通过与 α-乙酰基-N-芳基腙酰氯反应形成 3-(芳基偶氮基)-7-氧代-二氢吡啶并[2,3-f]喹喔啉-8-羧酸乙酯,展示了其在复杂喹喔啉合成中的作用 (扎赫拉等人,2007)。
色满衍生物的形成
该化合物表现出独特的反应模式,特别是在与伯胺的相互作用中,导致色满-香豆素重排和各种色满衍生物的形成 (谢尔巴科夫等人,2013)。
[a]-稠合氟喹诺酮的前体
它是一种 [a]-稠合氟喹诺酮的合成前体,通过与甲基丙烯酸甲酯反应,表明其在扩展氟喹诺酮化学中的关键作用 (崔等人,2001)。
分子内弗里德尔-克拉夫斯酰化
该化合物参与分子内弗里德尔-克拉夫斯酰化反应,导致形成茚并[2,1-c]吡喃-1,9-二酮,然后可以进一步反应形成新的咔唑并苯并[d]异噁唑衍生物 (乌萨切夫等人,2014)。
抗癌潜力
对癌细胞的细胞毒活性
4-羟基-7-(三氟甲基)喹啉-3-羧酸乙酯是一种相关化合物,对各种癌细胞系表现出中等的细胞毒活性,表明此类化合物具有潜在的治疗应用 (雷加尔等人,2020)。
乳腺癌活性
已经合成了 6,7,8-三氟-1-(2-氟乙基)-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的衍生物,并测试了它们对乳腺癌 MCF-7 细胞系的抗癌作用,显示出显着的活性,表明其在癌症治疗中的用途 (加伯等人,2021)。
安全和危害
属性
IUPAC Name |
ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO3/c1-2-22-14(21)8-6-19(4-3-15)12-7(13(8)20)5-9(16)10(17)11(12)18/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGNABAQEHQIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408206 | |
| Record name | ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
93969-13-2 | |
| Record name | ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,4-dihydro-1-(2-fluoroethyl)-4-oxo-6, 7, 8-trifluoro-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)


![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)
